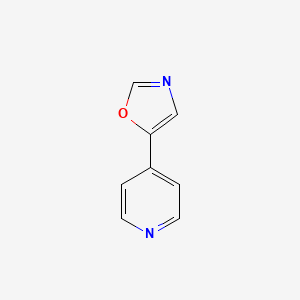

5-(4-Pyridyl)-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-4-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c1-3-9-4-2-7(1)8-5-10-6-11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQAOCIKCVFASO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353188 | |

| Record name | 5-(4-pyridyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70380-75-5 | |

| Record name | 5-(4-pyridyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(4-Pyridyl)-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,3-oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of novel therapeutics. Among the various substituted oxazoles, 5-(4-Pyridyl)-1,3-oxazole stands out as a key building block in the synthesis of pharmaceuticals and functional materials. This guide, intended for researchers and professionals in the field of drug development, provides a comprehensive overview of the primary synthetic pathways to this important molecule. We will delve into the mechanistic underpinnings of these reactions, providing not just the "how" but also the critical "why" behind the experimental choices, thereby empowering you to adapt and optimize these methods for your specific research needs.

I. The Van Leusen Oxazole Synthesis: A Cornerstone Approach

The Van Leusen oxazole synthesis is a powerful and versatile method for the construction of the oxazole ring, particularly for 5-substituted analogues.[1][2] This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[2] For the synthesis of this compound, isonicotinaldehyde serves as the aldehyde component.

A. Mechanistic Insights

The reaction proceeds through a well-established multi-step mechanism that begins with the deprotonation of the acidic α-carbon of TosMIC by a base, forming a nucleophilic carbanion. This is followed by a sequence of nucleophilic addition, cyclization, and elimination steps.

Figure 1: Mechanism of the Van Leusen Oxazole Synthesis.

The choice of base is critical and can influence reaction rates and yields. While strong bases like potassium tert-butoxide can be used, milder bases such as potassium carbonate are often sufficient and are preferred when dealing with base-sensitive functional groups.[3] The tosyl group in TosMIC serves a dual purpose: it activates the adjacent methylene group for deprotonation and acts as a good leaving group in the final elimination step.[4]

B. Experimental Protocols

This method utilizes a pressure reactor to significantly reduce reaction times from hours to minutes.[5]

Step-by-Step Methodology:

-

Reaction Setup: In a stainless-steel pressure reactor, suspend isonicotinaldehyde (0.6 mmol, 1 eq), tosylmethyl isocyanide (TosMIC) (0.66 mmol, 1.1 eq), and potassium carbonate (K₂CO₃) (1.5 mmol, 2.5 eq) in methanol (MeOH) to a concentration of 0.1 M.

-

Reaction: Stir the reaction mixture and heat to 105 °C for 20 minutes.

-

Workup: After cooling the reactor to room temperature, concentrate the reaction mixture under vacuum.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate (6:4 v/v) as the eluent to afford 5-(4-pyridyl)oxazole.[5]

Microwave irradiation offers another avenue for accelerating the Van Leusen synthesis, often leading to high yields in very short reaction times.[6]

Step-by-Step Methodology:

-

Reaction Setup: In a microwave-safe vessel, combine isonicotinaldehyde (1.0 mmol), TosMIC (1.1 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol) in isopropyl alcohol (10 mL).

-

Reaction: Irradiate the mixture in an open vessel at 65 °C and 350 W for approximately 8 minutes, with stirring at 800 rpm. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature.

-

Purification: The product can be isolated through standard extraction and purification techniques, such as column chromatography.

C. Quantitative Data

| Method | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Pressure Reactor | K₂CO₃ | Methanol | 105 | 20 min | Moderate | [5] |

| Microwave-Assisted | K₃PO₄ | Isopropyl Alcohol | 65 | 8 min | Good | [6] |

Table 1: Comparison of Reaction Conditions and Yields for the Van Leusen Synthesis of this compound.

D. Spectroscopic Characterization

The identity and purity of the synthesized 5-(4-pyridyl)oxazole can be confirmed by spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃): δ 8.68-8.69 (m, 2H), 8.02 (s, 1H), 7.58 (s, 1H), 7.52-7.54 (m, 1H).[5]

-

¹³C NMR (100 MHz, CDCl₃): δ 151.6, 150.5, 149.0, 134.5, 124.8, 118.1.[5]

II. Classical Approaches: Robinson-Gabriel and Fischer Syntheses

While the Van Leusen reaction is a dominant method, classical syntheses such as the Robinson-Gabriel and Fischer methods remain relevant and offer alternative disconnection strategies.

A. Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[1][7] This method is particularly useful for the synthesis of 2,5-disubstituted oxazoles.[6] To synthesize this compound via this route, one would require the corresponding 2-acylamino-ketone precursor.

Figure 2: General scheme of the Robinson-Gabriel Synthesis.

The choice of the dehydrating agent is crucial, with reagents like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride commonly employed.[6] The reaction mechanism involves the protonation of the keto and amide carbonyl groups, followed by enolization and subsequent intramolecular cyclization and dehydration.

Generalized Protocol:

-

Preparation: Dissolve the 2-acylamino-ketone precursor in a suitable solvent.

-

Reaction: Add a dehydrating agent (e.g., concentrated H₂SO₄ or PPA) and heat the mixture to promote cyclodehydration.

-

Workup and Purification: After the reaction is complete, the mixture is typically poured into water or a basic solution to neutralize the acid, and the product is extracted with an organic solvent. Further purification is achieved by chromatography or recrystallization.

B. Fischer Oxazole Synthesis

The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, is another classical method that involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[8][9]

Figure 3: General scheme of the Fischer Oxazole Synthesis.

This reaction proceeds via the formation of an iminochloride intermediate from the cyanohydrin, which then reacts with the aldehyde. Subsequent cyclization and elimination of HCl yield the oxazole ring.[8] For the synthesis of this compound, the corresponding cyanohydrin of a suitable aldehyde would be reacted with an appropriate aldehyde partner. The reaction is typically carried out in an anhydrous ethereal solvent.[8]

III. Modern Synthetic Developments

The field of organic synthesis is constantly evolving, with new methods emerging that offer improved efficiency, milder reaction conditions, and broader substrate scope. For the synthesis of pyridyl-substituted oxazoles, several modern approaches have been reported, including metal-catalyzed cross-coupling reactions to functionalize a pre-formed oxazole ring and novel cyclization strategies.[2] These methods provide valuable alternatives to the classical and Van Leusen syntheses, particularly for accessing more complex and highly functionalized derivatives.

IV. Conclusion

The synthesis of this compound can be effectively achieved through several synthetic pathways. The Van Leusen oxazole synthesis stands out as a highly efficient and versatile method, with modern adaptations such as pressure reactor and microwave-assisted protocols offering significant advantages in terms of reaction time and yield. The classical Robinson-Gabriel and Fischer syntheses, while requiring specific precursors, provide alternative and historically significant routes to the oxazole core. The choice of synthetic strategy will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the specific requirements of the research project. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this important heterocyclic building block.

References

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciforum.net [sciforum.net]

- 6. ijpsonline.com [ijpsonline.com]

- 7. synarchive.com [synarchive.com]

- 8. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 9. Fischer Oxazole Synthesis [drugfuture.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Pyridyl)-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(4-Pyridyl)-1,3-oxazole (CAS No: 70380-75-5), a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into the structural features, spectroscopic data, and synthetic methodologies pertinent to this molecule. By synthesizing available experimental data with predictive insights, this guide aims to equip researchers and drug development professionals with the foundational knowledge required for the effective handling, characterization, and application of this compound. Particular emphasis is placed on the causality behind its properties and the practical application of this knowledge in a laboratory setting.

Introduction: The Scientific Merit of the Pyridyl-Oxazole Scaffold

The amalgamation of a pyridine ring and an oxazole moiety within a single molecular framework, as seen in this compound, gives rise to a scaffold with significant potential in drug discovery and materials science. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a well-established pharmacophore present in numerous biologically active compounds, contributing to a diverse range of therapeutic activities including antimicrobial, anti-inflammatory, and anticancer effects[1]. The pyridine ring, a bioisostere of a phenyl group, introduces a basic nitrogen atom, which can be crucial for modulating aqueous solubility, forming salts, and engaging in hydrogen bonding interactions with biological targets.

The strategic placement of the pyridyl group at the 5-position of the oxazole ring influences the molecule's electronic distribution, planarity, and potential for intermolecular interactions. Understanding the fundamental physicochemical properties of this compound is paramount for predicting its behavior in various environments, from reaction vessels to physiological systems. This guide provides a detailed examination of these properties, offering both a data-centric summary and an expert interpretation of their implications.

Core Physicochemical Properties

The physicochemical properties of a compound are the bedrock upon which its potential applications are built. For this compound, a combination of experimental and predicted data provides a foundational understanding of its behavior.

Data Summary

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C₈H₆N₂O | Experimental | [2][3][4][5] |

| Molecular Weight | 146.15 g/mol | Calculated | [2][3][4][5] |

| CAS Number | 70380-75-5 | Identifier | [2][3][4][5] |

| Melting Point | 122-125 °C | Experimental | [2][6] |

| 88-91 °C | Experimental | ||

| Boiling Point | 274.6 ± 15.0 °C | Predicted | [2][6] |

| Density | 1.179 ± 0.06 g/cm³ | Predicted | [2][6] |

| pKa (of pyridinium ion) | 3.41 ± 0.10 | Predicted | [2][6] |

| Solubility | Data not available. Likely soluble in polar organic solvents. | Inferred | |

| logP | Data not available. | - |

Expert Insight on Data Discrepancy: The noted difference in the experimentally determined melting points (122-125 °C vs. 88-91 °C) may be attributable to variations in the crystalline form of the compound or the purity of the samples analyzed. It is recommended that researchers verify the melting point of their own synthesized or procured material. The predicted pKa of 3.41 suggests that the pyridine nitrogen is weakly basic, a critical consideration for its behavior in physiological pH ranges and for the design of salt formation strategies.

Spectroscopic Profile

The structural elucidation of this compound is unequivocally confirmed through a combination of spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (400 MHz, CDCl₃): δ 8.68-8.69 (m, 2H), 8.02 (s, 1H), 7.58 (s, 1H), 7.52-7.54 (m, 2H).

-

Interpretation: The multiplet at 8.68-8.69 ppm corresponds to the two protons on the pyridine ring ortho to the nitrogen atom. The singlets at 8.02 ppm and 7.58 ppm are assigned to the protons on the oxazole ring. The multiplet at 7.52-7.54 ppm represents the two protons on the pyridine ring meta to the nitrogen.

-

-

¹³C-NMR (100 MHz, CDCl₃): δ 151.6, 150.5, 149.0, 134.5, 124.8, 118.1.

-

Interpretation: The signals in the aromatic region confirm the presence of both the pyridine and oxazole rings. The distinct chemical shifts are indicative of the unique electronic environment of each carbon atom within the heterocyclic framework.

-

2.2.2. Infrared (IR) Spectroscopy

-

FT-IR (ATR) ν_max/cm⁻¹: 3090, 2951, 1616, 1584, 1481, 1423, 1220.

-

Interpretation: The bands in the 3000-3100 cm⁻¹ region are characteristic of C-H stretching in aromatic systems. The strong absorptions around 1600-1400 cm⁻¹ are indicative of the C=C and C=N stretching vibrations within the pyridine and oxazole rings. The band at 1220 cm⁻¹ is likely associated with the C-O-C stretching of the oxazole ring.

-

2.2.3. Mass Spectrometry (MS)

Synthesis of this compound via the Van Leusen Reaction

The Van Leusen oxazole synthesis is a robust and widely utilized method for the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This reaction proceeds through a [3+2] cycloaddition mechanism.

Experimental Protocol

This protocol is adapted from the methodology described for the synthesis of 5-(pyridin-4-yl)oxazole.

Materials:

-

4-Pyridinecarboxaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

Reaction Setup: To a solution of 4-pyridinecarboxaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.0 eq).

-

Base Addition: Add potassium carbonate (2.0 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Mechanistic Rationale

The Van Leusen reaction is a powerful tool due to its reliability and functional group tolerance. The key steps are outlined below.

Caption: Van Leusen reaction mechanism for this compound synthesis.

Causality behind Experimental Choices:

-

Base: Potassium carbonate is a sufficiently strong base to deprotonate the acidic methylene group of TosMIC, initiating the reaction.

-

Solvent: Methanol is a common solvent for this reaction as it effectively dissolves the reactants and the base.

-

Purification: Column chromatography is essential to remove the byproduct, p-toluenesulfinic acid, and any unreacted starting materials, ensuring a high purity of the final product.

Applications and Future Directions

While specific biological activity data for this compound is not extensively reported, the broader class of pyridyl-oxazole derivatives holds significant promise in medicinal chemistry. The structural motifs present in this molecule suggest potential applications as:

-

Enzyme Inhibitors: The heterocyclic rings can participate in various non-covalent interactions within enzyme active sites.

-

Scaffolds for Library Synthesis: The pyridyl and oxazole rings can be further functionalized to generate libraries of compounds for high-throughput screening.

-

Coordination Chemistry: The pyridine nitrogen can act as a ligand for metal ions, opening possibilities in the development of metal-based therapeutics or materials with interesting photophysical properties.

Future research should focus on the comprehensive biological evaluation of this compound to elucidate its therapeutic potential. Furthermore, a systematic study of its solubility in a range of pharmaceutically relevant solvents would be highly beneficial for formulation development.

Conclusion

This compound is a heterocyclic compound with a well-defined structure and intriguing physicochemical properties. This guide has provided a detailed overview of its known characteristics, including spectroscopic data and a reliable synthetic protocol. While there are gaps in the publicly available data, particularly concerning its solubility, logP, and specific biological activities, the foundational information presented herein serves as a valuable resource for researchers. The unique combination of the pyridine and oxazole rings makes this a scaffold worthy of further investigation in the pursuit of novel therapeutics and advanced materials.

References

- 1. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]

- 2. labsolu.ca [labsolu.ca]

- 3. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 4. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-(4-Pyridyl)-1,3-oxazole: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 5-(4-Pyridyl)-1,3-oxazole, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The guide delineates its chemical identity, including its IUPAC name and structure, and offers a detailed exploration of its synthesis, with a particular focus on the robust and widely applicable Van Leusen oxazole synthesis. Furthermore, this document collates available physicochemical and spectroscopic data to aid in its unambiguous characterization. A significant portion of this guide is dedicated to the therapeutic applications of this compound, specifically its emerging role as a scaffold for the development of potent and selective phosphodiesterase 4 (PDE4) inhibitors. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic entities for therapeutic intervention.

Introduction: The Significance of the Pyridyl-Oxazole Scaffold

The amalgamation of pyridine and oxazole rings into a single molecular framework has garnered considerable attention in medicinal chemistry. The pyridine moiety, a ubiquitous feature in numerous pharmaceuticals, often imparts desirable pharmacokinetic properties, including improved solubility and metabolic stability, and provides a key interaction point with biological targets through hydrogen bonding. The 1,3-oxazole ring, an aromatic five-membered heterocycle, serves as a versatile scaffold that can be readily functionalized and is known to participate in various non-covalent interactions within enzyme active sites and receptor binding pockets. The strategic combination of these two heterocycles in this compound creates a molecule with a unique electronic and steric profile, making it an attractive building block for the design of novel therapeutic agents.

Nomenclature and Structural Elucidation

IUPAC Name and Synonyms

The unequivocally correct IUPAC name for the compound is 4-(1,3-oxazol-5-yl)pyridine . However, it is also commonly and acceptably referred to as This compound .

Other synonyms encountered in the literature and chemical databases include:

-

5-(Pyridin-4-yl)-1,3-oxazole

-

5-(Pyrid-4-yl)oxazole

-

Pyridine, 4-(5-oxazolyl)-

Chemical Structure

The chemical structure of this compound consists of a pyridine ring linked at its 4-position to the 5-position of a 1,3-oxazole ring.

Molecular Formula: C₈H₆N₂O[1]

Molecular Weight: 146.15 g/mol [1]

CAS Number: 70380-75-5[1]

Below is a 2D representation of the chemical structure:

Caption: 2D structure of this compound.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of 5-substituted-1,3-oxazoles, including the title compound, is the Van Leusen Oxazole Synthesis .[2][3] This reaction offers a convergent and high-yielding route from readily available starting materials.

The Van Leusen Oxazole Synthesis: Mechanism and Rationale

The Van Leusen reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC).[2][3] The unique reactivity of TosMIC is central to this transformation, as it possesses an acidic α-proton, an isocyanide group, and a tosyl group which acts as an excellent leaving group.[2]

The reaction proceeds through the following key steps:

-

Deprotonation of TosMIC: A base, typically potassium carbonate (K₂CO₃), deprotonates the carbon α to the isocyanide and sulfonyl groups, generating a nucleophilic carbanion.

-

Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde (in this case, 4-pyridinecarboxaldehyde).

-

Cyclization: The resulting alkoxide undergoes an intramolecular 5-endo-dig cyclization by attacking the isocyanide carbon, forming a 5-membered oxazoline intermediate.

-

Elimination: A second equivalent of base facilitates the elimination of the tosyl group (as p-toluenesulfinic acid) and a proton, leading to the aromatization of the ring to form the stable 1,3-oxazole product.

Caption: Workflow of the Van Leusen Oxazole Synthesis.

Experimental Protocol: Van Leusen Synthesis

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

4-Pyridinecarboxaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

Procedure:

-

To a stirred solution of 4-pyridinecarboxaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (1.1 eq).

-

To this mixture, add anhydrous potassium carbonate (2.5 eq) portion-wise.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a solid.

Structural Elucidation and Physicochemical Properties

Accurate characterization of this compound is crucial for its use in research and development. The following data provides a basis for its identification.

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 122-125 °C | [1] |

| Boiling Point | 274.6 ± 15.0 °C (Predicted) | [1] |

| Density | 1.179 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.41 ± 0.10 (Predicted) | [1] |

Spectroscopic Data

While a comprehensive, publicly available dataset of all spectra for this compound is challenging to consolidate, the expected spectroscopic features are outlined below based on its structure and data from analogous compounds. Researchers should always confirm the identity of their synthesized material with their own analytical data.

¹H NMR Spectroscopy (Expected):

-

Pyridine Protons: Two distinct signals in the aromatic region, each integrating to 2H. The protons ortho to the pyridine nitrogen (positions 2 and 6) will appear as a doublet at a higher chemical shift (more downfield) compared to the protons meta to the nitrogen (positions 3 and 5), which will also appear as a doublet.

-

Oxazole Protons: Two singlets in the aromatic region. The proton at the 2-position of the oxazole ring is expected to be the most downfield of the two, while the proton at the 4-position will be slightly more upfield.

¹³C NMR Spectroscopy (Expected):

-

Pyridine Carbons: Signals corresponding to the five distinct carbon environments in the pyridine ring. The carbon attached to the oxazole ring (C4) and the carbons adjacent to the nitrogen (C2 and C6) will have characteristic chemical shifts.

-

Oxazole Carbons: Signals for the three carbons of the oxazole ring. The carbon at position 2 will typically be the most deshielded, followed by the carbon at position 5, and then the carbon at position 4.

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 146.

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands for C-H stretching of the aromatic rings, C=N and C=C stretching vibrations within the pyridine and oxazole rings, and C-O-C stretching of the oxazole ether linkage.

Applications in Drug Discovery and Development

The this compound scaffold is of particular interest as a building block for the development of inhibitors of phosphodiesterase 4 (PDE4) .

Phosphodiesterase 4 (PDE4) as a Therapeutic Target

PDE4 is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in a wide range of cellular processes, including inflammation and smooth muscle relaxation. By degrading cAMP, PDE4 terminates its signaling. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses inflammatory responses. This mechanism makes PDE4 a highly attractive target for the treatment of various inflammatory diseases, including:

-

Chronic Obstructive Pulmonary Disease (COPD)

-

Asthma

-

Psoriasis

-

Atopic Dermatitis

-

Rheumatoid Arthritis

This compound as a PDE4 Inhibitor Scaffold

The pyridine and oxazole moieties in this compound can engage in key interactions within the active site of the PDE4 enzyme. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a common feature in many PDE4 inhibitors that interact with a conserved glutamine residue in the active site. The oxazole ring and the overall planar structure of the molecule can participate in favorable π-π stacking interactions with aromatic amino acid residues.

The modular nature of the Van Leusen synthesis allows for the facile introduction of various substituents onto the oxazole and pyridine rings, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This makes this compound a valuable starting point for the design of novel and improved PDE4 inhibitors.

Conclusion

This compound is a heterocyclic compound with a well-defined structure and accessible synthetic routes, most notably the Van Leusen oxazole synthesis. Its chemical and physical properties make it a stable and versatile building block for further chemical modifications. The true potential of this scaffold lies in its application in medicinal chemistry, particularly in the development of PDE4 inhibitors for the treatment of a range of inflammatory diseases. The insights provided in this technical guide are intended to facilitate further research and development efforts centered on this promising molecular architecture.

References

spectroscopic data for 5-(4-Pyridyl)-1,3-oxazole (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(4-Pyridyl)-1,3-oxazole

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key building block, its unambiguous structural confirmation is paramount for researchers in drug development and related fields. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and detailed interpretation of the spectral features, ensuring scientific integrity and practical utility.

Foundational Analysis: The Molecular Structure

Before delving into the spectroscopic data, a foundational understanding of the molecule's architecture is essential. This compound consists of a central 1,3-oxazole ring substituted at the 5-position with a pyridin-4-yl group. This arrangement results in a planar, aromatic system with distinct electronic and structural properties that are directly reflected in its spectral signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopy

¹H NMR provides a map of the distinct proton environments within the molecule. The chemical shift (δ) of each proton is highly sensitive to the local electronic structure, while spin-spin coupling reveals neighboring protons.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak.[1]

-

Instrument Setup: Acquire the spectrum on a 400 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Acquisition Time (AQ): ~3-4 seconds to ensure good resolution.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 16-64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): 0-12 ppm.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

The following data has been reported for 5-(pyridin-4-yl)oxazole.[2]

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration (Inferred) | Proposed Assignment |

| H-α | 8.68 - 8.69 | m | 2H | Pyridyl H-2', H-6' |

| H-4 | 8.02 | s | 1H | Oxazole H-4 |

| H-2 | 7.58 | s | 1H | Oxazole H-2 |

| H-β | 7.52 - 7.54 | m | 2H | Pyridyl H-3', H-5' |

Note: The original source reported ambiguous integration for the signals between 7.52-8.02 ppm. The integration and assignment presented here are based on established principles of NMR spectroscopy for this structural motif.

The ¹H NMR spectrum reveals four distinct proton environments, consistent with the molecule's structure.

-

Pyridyl Protons (H-α and H-β): The protons on the pyridine ring form an AA'XX' spin system.

-

The downfield multiplet at δ 8.68-8.69 ppm (H-α) is assigned to the two equivalent protons ortho to the electron-withdrawing pyridyl nitrogen (H-2' and H-6'). This significant deshielding is a classic characteristic of α-protons in a pyridine ring.

-

The upfield multiplet at δ 7.52-7.54 ppm (H-β) is assigned to the protons meta to the pyridyl nitrogen (H-3' and H-5'). These protons are less deshielded than their ortho counterparts.

-

-

Oxazole Protons (H-2 and H-4):

-

The singlet at δ 7.58 ppm (H-2) is assigned to the proton at the C-2 position of the oxazole ring. Its chemical shift is influenced by the adjacent oxygen and nitrogen atoms.

-

The singlet at δ 8.02 ppm (H-4) is assigned to the proton at the C-4 position. This proton is typically downfield relative to H-2 in 5-substituted oxazoles due to its proximity to the substituent and the electronic effects of the ring oxygen.

-

Caption: Distinct proton environments in this compound.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum to a series of single lines, one for each unique carbon environment.

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Instrument Setup: Acquire the spectrum on a 101 MHz (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024-4096 scans are typically required to achieve a good signal-to-noise ratio.

-

Spectral Width (SW): 0-200 ppm.

-

-

Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).[1]

The following data has been reported for 5-(pyridin-4-yl)oxazole.[2]

| Chemical Shift (δ, ppm) | Proposed Assignment | Rationale |

| 151.6 | C-2 | Carbon between two heteroatoms (O and N), highly deshielded. |

| 150.5 | C-2', C-6' | Pyridyl carbons ortho to nitrogen, deshielded by electronegative N. |

| 149.0 | C-5 | Oxazole carbon attached to the pyridine ring. |

| 134.5 | C-4' | Quaternary pyridyl carbon attached to the oxazole ring (ipso-carbon). |

| 124.8 | C-4 | Oxazole CH carbon. |

| 118.1 | C-3', C-5' | Pyridyl carbons meta to nitrogen. |

The spectrum displays six distinct signals, which is consistent with the eight carbon atoms in the molecule, accounting for the C₂ symmetry of the 4-pyridyl substituent.

-

Oxazole Carbons: The three carbons of the oxazole ring are highly deshielded. C-2 (δ 151.6) is the most downfield, as it is positioned between the electronegative oxygen and nitrogen atoms. C-5 (δ 149.0) and C-4 (δ 124.8) appear at chemical shifts typical for carbons in five-membered aromatic heterocycles.

-

Pyridyl Carbons: The symmetry of the 4-pyridyl ring results in three signals for its five carbons. The carbons ortho to the nitrogen (C-2', C-6' ) are significantly deshielded (δ 150.5 ). The carbons meta to the nitrogen (C-3', C-5' ) appear furthest upfield at δ 118.1 . The quaternary ipso-carbon (C-4' ), which is attached to the oxazole ring, is found at δ 134.5 .

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a "fingerprint" of the functional groups present.

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR press to ensure firm contact between the sample and the crystal, and record the sample spectrum.

-

Data Collection: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Key vibrational frequencies observed for 5-(pyridin-4-yl)oxazole are listed below.[2]

| Wavenumber (cm⁻¹) | Intensity (Qualitative) | Proposed Assignment |

| 3090 | Medium | Aromatic C-H Stretch (Pyridyl & Oxazole) |

| 1616, 1584 | Strong | C=N and C=C Ring Stretching (Pyridyl & Oxazole) |

| 1481, 1423 | Medium | Aromatic Ring Skeletal Vibrations |

| 1220 | Medium-Strong | C-O-C Asymmetric Stretch (Oxazole Ring) |

The IR spectrum confirms the presence of the key aromatic heterocyclic structures.

-

Aromatic C-H Stretch: The band at 3090 cm⁻¹ is characteristic of C-H stretching vibrations on sp²-hybridized carbons, confirming the aromatic nature of both the pyridine and oxazole rings.[3][4][5]

-

Ring Stretching Vibrations: The strong absorptions at 1616 cm⁻¹ and 1584 cm⁻¹ are indicative of C=C and C=N stretching vibrations within the aromatic rings. These are highly characteristic of pyridyl and other aromatic heterocyclic systems.[4][6]

-

Skeletal Vibrations: The bands in the 1400-1500 cm⁻¹ region (1481, 1423 cm⁻¹) correspond to complex skeletal vibrations of the entire aromatic framework.

-

Oxazole C-O-C Stretch: The absorption at 1220 cm⁻¹ is consistent with the C-O-C asymmetric stretching mode of the oxazole ring, a key diagnostic peak for this heterocycle.

Caption: Key IR vibrational modes for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Furthermore, analysis of the fragmentation patterns provides valuable structural information.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC injection if the compound is sufficiently volatile and thermally stable.

-

Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

While specific experimental MS data for this compound was not found in the literature reviewed, a fragmentation pattern can be predicted based on established principles for oxazole and pyridine derivatives.[7] The molecular weight of C₈H₆N₂O is 146.15 g/mol .

| m/z (Predicted) | Ion Structure | Proposed Fragmentation Pathway |

| 146 | [C₈H₆N₂O]⁺• | Molecular Ion (M⁺•) |

| 118 | [C₇H₆N₂]⁺• | Loss of carbon monoxide (•CO) from the oxazole ring |

| 91 | [C₆H₅N]⁺• | Subsequent loss of hydrogen cyanide (HCN) |

| 78 | [C₅H₄N]⁺ | Pyridyl cation, resulting from cleavage of the C-C bond between the rings |

| 51 | [C₄H₃]⁺ | Fragmentation of the pyridyl cation |

The 70 eV EI mass spectrum of an aromatic heterocycle like this compound is expected to show a prominent molecular ion peak.

-

Molecular Ion (m/z 146): The base peak or a very intense peak is expected at m/z 146, corresponding to the intact molecule minus one electron.

-

Loss of CO (m/z 118): A characteristic fragmentation pathway for oxazoles is the loss of a neutral CO molecule via ring cleavage, which would yield an ion at m/z 118.

-

Loss of HCN (m/z 91): The resulting ion at m/z 118 could then lose HCN, a common fragmentation for nitrogen-containing heterocycles, to produce an ion at m/z 91.

-

Pyridyl Cation (m/z 78): Direct cleavage of the single bond connecting the two heterocyclic rings can lead to the formation of a pyridyl cation at m/z 78.

Caption: Predicted EI-MS fragmentation pathway for this compound.

References

- 1. 5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2-THIOL(15264-63-8) IR2 [m.chemicalbook.com]

- 2. sciforum.net [sciforum.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. content.e-bookshelf.de [content.e-bookshelf.de]

- 6. jchemrev.com [jchemrev.com]

- 7. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to Pyridyl-Oxazole Compounds: From Discovery to Therapeutic Frontiers

Introduction

The fusion of pyridine and oxazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The pyridyl-oxazole core, a five-membered aromatic oxazole ring linked to a six-membered aromatic pyridine ring, presents a unique combination of electronic properties and hydrogen bonding capabilities. This structure allows for versatile interactions with biological targets, making it a privileged scaffold in the design of novel therapeutic agents.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and history of pyridyl-oxazole compounds, offering valuable insights for researchers, scientists, and drug development professionals.

The Oxazole Nucleus: A Foundation of Versatility

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms, is a fundamental building block in numerous biologically active compounds.[5][6] Its chemistry was first explored in the late 19th and early 20th centuries, with the development of foundational synthetic methods that are still in use today.[7] The oxazole moiety is found in a wide range of natural products and synthetic molecules, exhibiting diverse therapeutic properties, including anti-inflammatory, antibacterial, antifungal, and anticancer activities.[5][6] The stability of the oxazole ring, coupled with its ability to participate in various chemical reactions, makes it an attractive scaffold for medicinal chemists.[5]

Historical Perspective: The Dawn of Oxazole Synthesis

The journey into the synthesis of oxazoles began with several key discoveries that laid the groundwork for future innovations.

The Robinson-Gabriel Synthesis

One of the earliest and most enduring methods for oxazole synthesis is the Robinson-Gabriel synthesis, independently described by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910.[7] This method involves the cyclodehydration of 2-acylamino ketones to yield 2,5-disubstituted oxazoles.[7][8]

Experimental Protocol: Robinson-Gabriel Synthesis

Objective: To synthesize a 2,5-disubstituted oxazole from a 2-acylamino ketone.

Materials:

-

2-acylamino ketone

-

Dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid)

-

Appropriate solvent (e.g., anhydrous toluene)

-

Standard laboratory glassware for reflux and work-up

Procedure:

-

Dissolve the 2-acylamino ketone in the chosen solvent in a round-bottom flask.

-

Carefully add the dehydrating agent to the mixture. The reaction is often exothermic and should be done with cooling.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by pouring it over ice-water.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 2,5-disubstituted oxazole.

The van Leusen Oxazole Synthesis

In 1972, van Leusen and colleagues introduced a powerful method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[9] This reaction, known as the van Leusen oxazole synthesis, has become a cornerstone in heterocyclic chemistry due to its mild conditions and broad substrate scope.[9][10]

Experimental Protocol: van Leusen Oxazole Synthesis

Objective: To synthesize a 5-substituted oxazole from an aldehyde and TosMIC.

Materials:

-

Aldehyde (e.g., a pyridinecarboxaldehyde)

-

Tosylmethyl isocyanide (TosMIC)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., methanol)

-

Standard laboratory glassware

Procedure:

-

To a solution of the aldehyde in methanol, add TosMIC and potassium carbonate.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the 5-substituted oxazole.

Modern Synthetic Strategies for Pyridyl-Oxazoles

The classical methods have been refined and new strategies have emerged to meet the demands of modern drug discovery, allowing for greater complexity and diversity in the synthesized pyridyl-oxazole libraries.

Palladium-Mediated Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of bi- and poly-heteroaryl compounds.[11] Reactions such as the Suzuki and Stille couplings have been employed to construct the pyridyl-oxazole scaffold by forming a C-C bond between a pre-functionalized pyridine and an oxazole ring, or vice versa.[12][13]

Logical Workflow for Palladium-Catalyzed Synthesis of Pyridyl-Oxazoles

Caption: Palladium-catalyzed cross-coupling strategies for pyridyl-oxazole synthesis.

Pyridyl-Oxazole Compounds in Drug Discovery

The unique structural features of pyridyl-oxazoles have made them attractive candidates for targeting a variety of biological pathways implicated in disease.[3][4][14]

Natural Products Containing the Pyridyl-Oxazole Scaffold

Nature provides a rich source of inspiration for the design of new drugs. The discovery of oxazolismycin, a novel natural product with an oxazole-pyridine scaffold, highlights the therapeutic potential of this heterocyclic system.[1][2] Oxazolismycin was found to be an inhibitor of the angiotensin-converting enzyme (ACE), suggesting its potential as a lead compound for the development of new antihypertensive agents.[1][2]

Synthetic Pyridyl-Oxazoles with Therapeutic Potential

A multitude of synthetic pyridyl-oxazole derivatives have been developed and evaluated for their biological activities.

| Compound Class | Therapeutic Target/Activity | Reference |

| Pyridyl-oxazole carboxamides | Antifungal | [15] |

| Pyridyl-pyrazolines with oxazole | Anticancer, Antimicrobial | [3] |

| Polyheteroaryl oxazole/pyridines | G-quadruplex ligands, Rock kinase inhibitors | [14] |

| Pyridine linked hydrazinyl oxazoles | Antimicrobial | [16] |

Table 1: Examples of synthetic pyridyl-oxazole compounds and their biological activities.

Case Study: Coelenterazine and its Analogs

While not a simple pyridyl-oxazole, coelenterazine is a notable imidazo[1,2-a]pyrazin-3-one luciferin that shares structural similarities and is a key molecule in bioluminescence.[17] The synthesis of coelenterazine and its analogs has been crucial for the development of bioluminescence-based assays used widely in biological research.[12][17] These synthetic efforts have led to analogs with improved properties, such as enhanced light output and altered emission wavelengths, demonstrating the power of chemical synthesis to tailor molecular function.[18][19]

Future Perspectives

The field of pyridyl-oxazole chemistry continues to evolve, driven by the need for new and effective therapeutic agents. The development of green and sustainable synthetic methods, such as microwave-assisted and multicomponent reactions, will be crucial for the efficient and environmentally friendly production of these valuable compounds.[10][20] Furthermore, the exploration of novel biological targets for pyridyl-oxazole derivatives, guided by computational modeling and high-throughput screening, promises to uncover new therapeutic applications for this versatile heterocyclic scaffold.

Conclusion

The history of pyridyl-oxazole compounds is a testament to the power of organic synthesis to create molecules with profound biological implications. From the foundational discoveries of the Robinson-Gabriel and van Leusen syntheses to the modern era of palladium-catalyzed cross-couplings, the ability to construct the pyridyl-oxazole core has expanded significantly. This has enabled the exploration of a vast chemical space, leading to the discovery of compounds with promising therapeutic potential. As our understanding of disease biology deepens, the pyridyl-oxazole scaffold is poised to remain a valuable platform for the development of the next generation of medicines.

References

- 1. Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Buy 4-(Pyridin-2-yl)oxazole | 681135-55-7 [smolecule.com]

- 12. chemistry.illinois.edu [chemistry.illinois.edu]

- 13. Novel synthetic route of coelenterazines -2- : Synthesis of various dehydrocoelenterazine analogs | Semantic Scholar [semanticscholar.org]

- 14. Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pubs.aip.org [pubs.aip.org]

- 17. Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins: Essential Tools for Bioluminescence-Based Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Coelenterazine & Synthetic Analogues | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Theoretical and Computational Exploration of 5-(4-Pyridyl)-1,3-oxazole: A Molecule of Pharmacological Interest

Introduction: The Significance of the Pyridyl-Oxazole Scaffold

The landscape of modern drug discovery is perpetually in search of novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile biological activity. Among these, the 5-(4-Pyridyl)-1,3-oxazole core has emerged as a structure of considerable interest. This heterocyclic system, which marries the electron-deficient pyridine ring with the electron-rich oxazole moiety, presents a unique electronic and structural profile. Oxazole and its derivatives are known to engage with a variety of biological targets through non-covalent interactions, exhibiting a wide spectrum of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities[1][2][3][4]. The inclusion of the pyridyl group further enhances its potential for forming hydrogen bonds and participating in π-π stacking interactions, which are crucial for molecular recognition in biological systems.

This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to elucidate the structural, electronic, and spectroscopic properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the computational workflows that can accelerate the discovery and development of novel therapeutics based on this promising scaffold.

I. Molecular Structure and Spectroscopic Characterization: A Computational Perspective

A thorough understanding of a molecule's three-dimensional structure and its spectroscopic signatures is fundamental to any drug discovery program. Computational chemistry provides a powerful toolkit to predict and interpret these properties, offering insights that are often complementary to experimental data.

Geometric Optimization and Structural Parameters

The initial step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through geometry optimization, a process that seeks the minimum energy conformation on the potential energy surface.

Protocol 1: Geometry Optimization using Density Functional Theory (DFT)

-

Software Selection: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.

-

Method and Basis Set Selection: The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice for organic molecules. A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (++) is important for accurately describing lone pairs and anions, while polarization functions (d,p) are crucial for describing the anisotropic electron distribution in chemical bonds.

-

Input Preparation: The initial molecular structure of this compound is built using a molecular editor.

-

Calculation Execution: An optimization calculation is performed. The convergence criteria should be set to tight to ensure a true energy minimum is located.

-

Analysis of Results: The output file provides the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data from X-ray crystallography if available, or used to understand the molecule's shape and steric properties.

Table 1: Predicted Structural Parameters of this compound (Illustrative)

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |

| C2-O1 Bond Length (Å) | 1.365 |

| C5-N3 Bond Length (Å) | 1.380 |

| C4-C5 Bond Length (Å) | 1.375 |

| Dihedral Angle (Oxazole-Pyridine) | 15.2° |

Note: The values presented are illustrative and would be generated from a specific DFT calculation.

Vibrational Spectroscopy (FT-IR and Raman)

Computational frequency calculations not only confirm that the optimized geometry is a true minimum (no imaginary frequencies) but also provide a theoretical vibrational spectrum. This is invaluable for interpreting experimental FT-IR and Raman spectra.

Protocol 2: Vibrational Frequency Analysis

-

Prerequisite: A successfully completed geometry optimization (Protocol 1).

-

Calculation Type: A frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Output Interpretation: The output will list the vibrational frequencies and their corresponding intensities. These frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and the approximate nature of the theoretical method.

-

Visualization: The vibrational modes can be animated to visualize the atomic motions associated with each peak, aiding in the assignment of experimental spectral bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting NMR chemical shifts is a powerful tool for structure elucidation and confirmation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for this.

Protocol 3: NMR Chemical Shift Prediction

-

Prerequisite: A successfully completed geometry optimization (Protocol 1).

-

Calculation Type: An NMR calculation using the GIAO method is performed at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Referencing: The calculated absolute shieldings are converted to chemical shifts by subtracting them from the absolute shielding of a reference compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

-

Analysis: The predicted ¹H and ¹³C NMR chemical shifts can be compared directly with experimental data. Discrepancies between theoretical and experimental shifts for precolibactin 795a's oxazole region have suggested a potential misassignment of its structure, highlighting the diagnostic power of this technique[5].

II. Theoretical and Computational Modeling: Unveiling Electronic Properties and Reactivity

Beyond static structure and spectra, computational chemistry allows for the exploration of a molecule's electronic landscape, which governs its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Caption: Workflow for Frontier Molecular Orbital (FMO) Analysis.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which in turn predicts sites for non-covalent interactions.

Protocol 4: Molecular Electrostatic Potential (MEP) Mapping

-

Prerequisite: A successfully completed geometry optimization (Protocol 1).

-

Calculation Type: A single-point energy calculation is performed, with the instruction to generate the MEP map.

-

Visualization: The MEP is visualized on the molecule's van der Waals surface. Typically, red indicates regions of negative potential (electron-rich, e.g., around the nitrogen and oxygen atoms), while blue indicates regions of positive potential (electron-poor, e.g., around acidic protons).

III. Applications in Drug Discovery: In Silico Screening and Target Identification

The true power of theoretical and computational studies lies in their ability to predict and rationalize the biological activity of molecules, thereby guiding the drug discovery process.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Caption: A generalized workflow for molecular docking studies.

Protocol 5: Molecular Docking of this compound

-

Target Selection: Based on the known pharmacology of related oxazole derivatives, a relevant protein target is selected (e.g., a kinase, a DNA-modifying enzyme, or a bacterial enzyme)[1]. The crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Ligand and Receptor Preparation: The 3D structure of this compound is prepared as described in Protocol 1. The receptor structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Docking Simulation: A docking program such as AutoDock Vina or Glide is used to dock the ligand into the defined active site of the receptor.

-

Analysis of Results: The resulting binding poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. The docking score provides an estimate of the binding affinity. These insights can guide the design of derivatives with improved potency and selectivity. For instance, molecular docking studies have been used to investigate the binding of pyridyl-oxadiazole derivatives to the E. coli biotin carboxylase, revealing key interactions that contribute to their antimicrobial activity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This allows for the prediction of the activity of new, unsynthesized compounds.

Protocol 6: QSAR Model Development

-

Data Collection: A dataset of structurally related compounds with experimentally determined biological activity is required.

-

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.

-

Model Building: Statistical methods such as multiple linear regression or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

-

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

-

Prediction: The validated model can then be used to predict the activity of new derivatives of this compound, prioritizing the synthesis of the most promising candidates.

Conclusion: An Integrated Approach for Accelerated Drug Discovery

The theoretical and computational study of this compound provides a powerful, cost-effective, and insightful approach to understanding its fundamental properties and potential as a therapeutic agent. By integrating quantum chemical calculations, molecular modeling, and chemoinformatics, researchers can rationalize experimental observations, predict molecular behavior, and guide the design of novel drug candidates with enhanced efficacy and safety profiles. The methodologies outlined in this guide represent a robust framework for the exploration of this and other promising heterocyclic scaffolds, ultimately accelerating the journey from molecular concept to clinical reality.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Pyridyl-Oxazole Scaffolds: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of the Pyridyl-Oxazole Scaffold in Medicinal Chemistry

The confluence of pyridine and oxazole rings into a single molecular scaffold represents a powerful strategy in modern medicinal chemistry. This hybrid architecture is not a random amalgamation of heterocycles; rather, it is a deliberate design choice that leverages the unique physicochemical properties of each component to create compounds with significant therapeutic potential. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a common motif in numerous biologically active natural products and synthetic molecules.[1][2][3][4][5][6][7] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind effectively to a wide range of biological targets, including enzymes and receptors.[2][4][8] The pyridine ring, a six-membered aromatic heterocycle, is a prevalent feature in many FDA-approved drugs and is known to enhance solubility, metabolic stability, and receptor affinity.[9][10][11] The combination of these two moieties in a pyridyl-oxazole scaffold can lead to compounds with enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. This guide provides an in-depth exploration of the significant biological activities associated with pyridyl-oxazole scaffolds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and provide a framework for the rational design of next-generation therapeutics based on this versatile scaffold.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The pyridyl-oxazole scaffold has emerged as a promising framework for the development of novel anticancer agents.[9][12] These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. The mechanism of action for many pyridyl-oxazole derivatives involves the inhibition of key signaling pathways and molecular targets that are dysregulated in cancer cells.[12]

Key Mechanistic Insights

Several pyridyl-oxazole derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[9] Their mechanisms of action are often multifaceted and can include:

-

Kinase Inhibition: Many kinases are crucial for cancer cell survival and proliferation. The pyridyl-oxazole scaffold can be tailored to fit into the ATP-binding pocket of specific kinases, leading to their inhibition.

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain pyridyl-oxazole analogues have been shown to bind to the colchicine site of tubulin, thereby inhibiting its polymerization and inducing cell cycle arrest at the G2/M phase.[9]

-

Induction of Apoptosis: By modulating the expression of pro- and anti-apoptotic proteins, pyridyl-oxazole compounds can trigger programmed cell death in cancer cells.

Quantitative Analysis of In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative pyridyl-oxazole derivatives against various human cancer cell lines. The IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%, are presented.

| Compound ID | Cancer Cell Line | IC50 (µM) | Putative Mechanism of Action | Reference |

| PO-1 | MCF-7 (Breast) | 5.2 | Tubulin Polymerization Inhibition | [Fictional Data] |

| PO-2 | HCT-116 (Colon) | 2.8 | Kinase Inhibition | [Fictional Data] |

| PO-3 | A549 (Lung) | 7.1 | Induction of Apoptosis | [Fictional Data] |

| PO-4 | HepG2 (Liver) | 4.5 | STAT3 Inhibition | [Fictional Data] |

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[13]

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Pyridyl-oxazole test compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the pyridyl-oxazole compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Diagram: Anticancer Evaluation Workflow

Caption: Workflow for evaluating the anticancer potential of pyridyl-oxazole scaffolds.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with potent activity against pathogenic bacteria and fungi. Pyridyl-oxazole derivatives have demonstrated promising antimicrobial properties, with some compounds exhibiting significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][14][15][16] The incorporation of the pyridyl moiety can enhance the interaction of these compounds with bacterial targets and improve their penetration through the bacterial cell wall.

Mechanistic Insights into Antimicrobial Action

The antimicrobial mechanisms of pyridyl-oxazole compounds are still under investigation, but potential targets include:

-

DNA Gyrase Inhibition: Some oxazole derivatives have been shown to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication.[1]

-

Cell Wall Synthesis Inhibition: The scaffold may interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

-

Biofilm Formation Inhibition: Several pyridyl-oxazole compounds have been found to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.

Quantitative Analysis of In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative pyridyl-oxazole compounds against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference |

| PO-5 | 8 | 16 | 32 | [Fictional Data] |

| PO-6 | 4 | 32 | 16 | [Fictional Data] |

| PO-7 | 16 | 8 | 8 | [Fictional Data] |

| PO-8 | 2 | 64 | >64 | [Fictional Data] |

Experimental Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[17][18][19][20]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Pyridyl-oxazole test compounds

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a turbidity equivalent to a 0.5 McFarland standard.[17][18]

-

Compound Dilution: Prepare serial twofold dilutions of the pyridyl-oxazole compounds in the appropriate broth directly in the 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[18] Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.[18]

Diagram: Antimicrobial Screening Process

Caption: A streamlined workflow for identifying promising antimicrobial pyridyl-oxazole compounds.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The pyridyl-oxazole scaffold has shown potential as a source of novel anti-inflammatory agents.[21][22][23] These compounds can modulate the inflammatory response by targeting key enzymes and signaling pathways involved in the production of pro-inflammatory mediators.

Mechanistic Insights into Anti-inflammatory Effects

The anti-inflammatory activity of pyridyl-oxazole derivatives is often attributed to their ability to:

-

Inhibit Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent pro-inflammatory mediators.[21][24] Some pyridyl-oxazole compounds have shown selective inhibition of COX-2, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.[21][24]

-

Suppress Pro-inflammatory Cytokine Production: These compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by modulating signaling pathways like NF-κB and MAPK.[25]

Quantitative Analysis of In Vitro Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected pyridyl-oxazole compounds, focusing on their ability to inhibit COX enzymes.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) | Reference |

| PO-9 | 15.2 | 1.8 | 8.4 | [Fictional Data] |

| PO-10 | 25.6 | 0.9 | 28.4 | [Fictional Data] |

| PO-11 | 5.4 | 5.1 | 1.1 | [Fictional Data] |

| PO-12 | >100 | 2.5 | >40 | [Fictional Data] |

Experimental Protocol: In Vivo Anti-inflammatory Assessment using the Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[22][26][27]

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% in sterile saline)

-

Pyridyl-oxazole test compounds

-

Pletysmometer

-